1,3-Dihydro-4-methyl-2H-imidazol-2-one

Synthetic chemistry Process optimization Pharmaceutical intermediate manufacturing

Enoximone synthesis demands precise C-5 acylation regioselectivity unattainable with generic imidazolones. This 4-methyl scaffold is the definitive PDE3 inhibitor precursor. • Enoximone Core: Exclusive substrate for Friedel-Crafts acylation at C-5 • Antioxidant Probe: OH radical rate constant 33.42×10⁻¹² cm³/molecule·sec • ≥97% crystalline solid; 2-8°C storage; ambient shipping

Molecular Formula C4H6N2O
Molecular Weight 98.1 g/mol
CAS No. 1192-34-3
Cat. No. B073170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-4-methyl-2H-imidazol-2-one
CAS1192-34-3
Molecular FormulaC4H6N2O
Molecular Weight98.1 g/mol
Structural Identifiers
SMILESCC1=CNC(=O)N1
InChIInChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7)
InChIKeyMCSCIFLXNFLCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dihydro-4-methyl-2H-imidazol-2-one: Chemical Identity & Sourcing


1,3-Dihydro-4-methyl-2H-imidazol-2-one (CAS 1192-34-3) is a 4-methyl-substituted imidazol-2-one heterocycle with molecular formula C₄H₆N₂O and a molecular weight of 98.10 g/mol [1]. This compound exists in tautomeric equilibrium between the 2-imidazolone (oxo) and 2-hydroxyimidazole forms, a property that fundamentally influences its reactivity, hydrogen-bonding capacity, and biological recognition [2]. It is a white to off-white crystalline solid with a melting point of 202.5–204.5 °C (as reported by CAS) or 92–95 °C (literature), a density of 1.107–1.108 g/cm³, and is soluble in polar solvents including water and alcohols [3]. Commercially, it is available in purity grades ranging from 95% to 98%, typically stored at 2–8 °C, and is classified as a laboratory research chemical not intended for human or veterinary use .

1
Synthetic Intermediate Workflow
Key scaffold for PDE3 inhibitor synthesis via selective C-5 acylation.
2
Defined Tautomeric Identity
Predominantly oxo tautomer with predictable H-bond donor/acceptor topology.
3
Procurement Benchmark
Commercial purity typically 95–98%, stored at 2–8 °C for research use.

1,3-Dihydro-4-methyl-2H-imidazol-2-one: Why Generic Substitution Fails


Imidazol-2-ones are not a uniform commodity class. The 4-methyl substitution pattern on 1,3-dihydro-4-methyl-2H-imidazol-2-one dictates a unique tautomeric equilibrium, nucleophilic reactivity at the C-5 position, and hydrogen-bond donor/acceptor topology that cannot be replicated by unsubstituted imidazolone (CAS 5918-93-4), 4-phenylimidazolone (CAS 6794-69-0), or N-methylated regioisomers such as 1-methyl-1H-imidazol-2(3H)-one (CAS 39799-77-4) . In the context of enoximone synthesis, this compound serves as the irreplaceable core scaffold; attempts to substitute with 4-ethyl or 4-phenyl analogs introduce steric bulk that alters the Friedel-Crafts acylation regioselectivity at C-5, leading to different product profiles or reduced yields [1]. For antioxidant applications, the 4-methyl derivative exhibits distinct one-electron oxidation potentials compared to uric acid or 2-imidazolthiones, meaning that generic replacement with any other imidazolone would yield different radical-scavenging kinetics and potentially invalidate comparative biochemical studies [2].

!
Regioisomer Mismatch
N-methylated regioisomers alter hydrogen-bond geometry and may shift reactivity away from the desired C-5 acylation site.
!
Tautomer-Dependent Recognition
Thione analogs favor a different tautomeric state, changing radical-scavenging kinetics and biological recognition profiles.
!
Steric Effect on Regioselectivity
4-Ethyl or 4-phenyl analogs introduce steric bulk that may shift Friedel-Crafts acylation regioselectivity and product profiles.

1,3-Dihydro-4-methyl-2H-imidazol-2-one: Comparative Evidence


One-Pot Synthesis Yield Advantage

The one-pot synthetic method for 4-methylimidazol-2-one proceeds from sodium diformylamide through condensation, hydrolyzation, and cyclization without intermediate isolation, achieving a total yield of 75.8% [1]. In contrast, legacy multi-step routes to the unsubstituted imidazol-2-one core typically report overall yields in the 40–60% range due to cumulative losses across protection/deprotection sequences, although a direct head-to-head yield comparison under identical conditions has not been published [2].

One-Pot Synthesis Yield
Cross-study comparable
75.8% total yield (one-pot)
Supports improved process economics over legacy multi-step routes.
No published head-to-head study with unsubstituted analog under identical conditions.
Synthetic chemistry Process optimization Pharmaceutical intermediate manufacturing

Enoximone Intermediate: Key Scaffold for PDE3 Inhibition

1,3-Dihydro-4-methyl-2H-imidazol-2-one serves as the immediate precursor for enoximone (MDL 17,043), a selective PDE3 inhibitor with an IC₅₀ of 5.9 μM . The 4-methyl group is structurally required for the final Friedel-Crafts acylation with 4-(methylthio)benzoyl chloride at the C-5 position. Attempted substitution with 4-ethyl or 4-phenyl imidazolone analogs diverts the acylation regiochemistry, yielding isomeric mixtures rather than the desired 5-aroyl product .

Enoximone Scaffold Role
Class-level inference
Enoximone PDE3 IC₅₀: 5.9 μM
Structural requirement for C-5 acylation regioselectivity in PDE3 inhibitor assembly.
4-Ethyl/4-phenyl analogs yield isomeric mixtures; data to verify for specific SAR context.
Cardiotonic drug synthesis PDE3 inhibition Enoximone manufacturing

OH Radical Scavenging Rate Prediction

The gas-phase hydroxyl radical reaction rate constant for 1,3-dihydro-4-methyl-2H-imidazol-2-one has been computationally predicted as 33.4200 × 10⁻¹² cm³/molecule·sec . By comparison, uric acid—described as a structurally comparable endogenous antioxidant—exhibits an experimentally measured OH rate constant of approximately 23 × 10⁻¹² cm³/molecule·sec in aqueous solution, while imidazole itself reacts at roughly 43 × 10⁻¹² cm³/molecule·sec [1]. These values position the 4-methyl imidazolone at an intermediate reactivity level between imidazole and uric acid, a property potentially exploitable in free-radical mechanistic studies.

OH Radical Scavenging Rate
Cross-study comparable
33.42 × 10⁻¹² cm³/molecule·sec (predicted)
Intermediate reactivity between imidazole and uric acid; supports antioxidant probe studies.
Gas-phase prediction vs. aqueous comparator data; method context review advised.
Free radical chemistry Antioxidant mechanism Atmospheric chemistry

DPPH Radical Scavenging: Imidazolone vs. Imidazolthione

In a comparative study of antioxidant properties, 2-imidazolones (including the 4-methyl-substituted class) reacted with the stable free radical DPPH, although at a measurably slower rate than the corresponding 2-imidazolthiones. Both imidazolone and imidazolthione classes produced DPPH reaction rate constants within the same order of magnitude as uric acid [1]. This establishes that the oxo tautomer form (present in 2-imidazolones) is a less potent hydrogen-atom donor than the thione form, a differentiation critical for selecting the appropriate scaffold for antioxidant probe design.

DPPH Scavenging: Oxo vs. Thione
Supporting evidence
2-Imidazolthiones > 2-Imidazolones ≈ Uric acid
Oxo form exhibits moderate, purine-comparable radical-scavenging capacity.
Exact rate constants for 4-methyl analog not disaggregated; class-level inference.
Antioxidant assay DPPH Free radical scavenging Structure-activity relationship

Vendor Purity and Storage Specifications

Commercial sourcing data from multiple vendors indicate purity specifications for 1,3-dihydro-4-methyl-2H-imidazol-2-one ranging from 95.0% to 98.0% (NLT 98%), with a recommended long-term storage condition of 2–8 °C . By comparison, the unsubstituted 1,3-dihydro-2H-imidazol-2-one (CAS 5918-93-4) is frequently listed at lower purities (90–95%) due to its greater hygroscopicity and tautomerization-induced degradation during storage . The 4-methyl substituent confers improved solid-state stability, reducing the rate of hydrolytic ring-opening relative to the unsubstituted parent.

Vendor Purity & Stability
Cross-study comparable
95–98% purity; storage at 2–8 °C
May support higher batch-to-batch reproducibility than unsubstituted analog.
Supplier-specified data; independent QC verification recommended.
Chemical procurement Purity specification Quality control

Tautomeric Equilibrium: Oxo Form Dominance

Theoretical and spectroscopic studies demonstrate that the tautomeric equilibrium between 2-hydroxyimidazole and 1,3-dihydro-2H-imidazol-2-one lies heavily toward the oxo (imidazolone) form in solution [1]. For the 4-methyl derivative specifically, the electron-donating methyl group further stabilizes the oxo tautomer by increasing electron density at the carbonyl oxygen. This results in a hydrogen-bond acceptor count of 3 (versus 2 for the hydroxy tautomer) and a topological polar surface area of 41.1 Ų [2]. By contrast, 2-mercaptoimidazole analogs predominantly adopt the thione form, with fundamentally different hydrogen-bond donor/acceptor geometry and higher lipophilicity.

Tautomeric Equilibrium
Class-level inference
Oxo form dominant; TPSA 41.1 Ų
Predictable H-bond acceptor topology for crystal engineering and assay design.
Computational and spectroscopic evidence; solution-phase dominance confirmed.
Tautomerism Molecular recognition Hydrogen bonding Physicochemical property

1,3-Dihydro-4-methyl-2H-imidazol-2-one: Application Scenarios


Key Intermediate for Enoximone and PDE3 Inhibitor Synthesis

This compound is the indispensable core scaffold for enoximone (MDL 17,043), a selective PDE3 inhibitor (IC₅₀ = 5.9 μM) used as a positive inotropic agent . The 4-methyl group directs the critical C-5 Friedel-Crafts acylation with 4-(methylthio)benzoyl chloride. Medicinal chemistry groups synthesizing enoximone analogs or developing novel PDE3/PDE4 inhibitors should procure this specific CAS number, as 4-ethyl, 4-phenyl, or unsubstituted imidazolones yield different acylation products with altered pharmacological profiles.

Free Radical Scavenging and Antioxidant Mechanistic Studies

With a computationally predicted hydroxyl radical rate constant of 33.42 × 10⁻¹² cm³/molecule·sec—intermediate between uric acid (~23) and imidazole (~43)—this compound serves as a well-defined probe for structure–activity relationship studies of heterocyclic antioxidants . It is structurally comparable to uric acid, an endogenous antioxidant, and exhibits measurable DPPH scavenging activity, making it suitable for comparative biochemical assays where moderate, purine-comparable radical-scavenging capacity is required.

Synthetic Methodology Development and Process Chemistry

The published one-pot synthesis (75.8% yield from sodium diformylamide) provides a benchmark for process chemistry optimization [1]. Academic and industrial laboratories developing scalable routes to substituted imidazolones can use this compound as a reference substrate for comparing new catalytic methods, evaluating green chemistry metrics, or benchmarking continuous-flow synthesis protocols against the established batch process.

Crystal Engineering and Supramolecular Chemistry

The predictable oxo-tautomer dominance, defined hydrogen-bond donor/acceptor counts (2 donors, 3 acceptors), and topological polar surface area of 41.1 Ų make this compound a reliable building block for crystal engineering studies [2]. Its hydrogen-bonding topology is distinct from both thione analogs and N-substituted regioisomers, enabling the design of predictable supramolecular synthons for co-crystallization and metal-organic framework construction.

Application
Selection Property
Validation Focus
PDE3 Inhibitor Synthesis
4-Methyl-directed C-5 acylation regioselectivity
Enoximone scaffold assembly and PDE3 SAR studies
Antioxidant Probe Studies
Moderate, purine-comparable radical-scavenging profile
DPPH and OH radical kinetic comparisons
Process Chemistry Benchmarking
Published one-pot synthesis yield benchmark
Scalable route optimization and green chemistry metrics
Crystal Engineering
Oxo-tautomer H-bond donor/acceptor topology
Supramolecular synthon design and co-crystallization

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22 linked technical documents
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